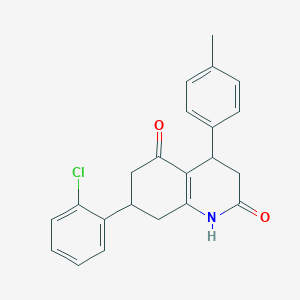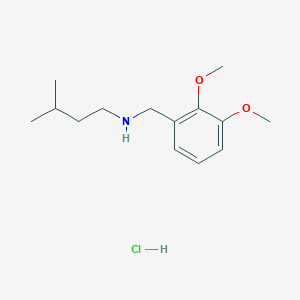
1-(3,4-dihydro-1(2H)-quinolinylacetyl)-4-piperidinecarboxamide
Descripción general
Descripción
1-(3,4-dihydro-1(2H)-quinolinylacetyl)-4-piperidinecarboxamide, also known as DQA, is a synthetic compound that has been extensively studied for its potential pharmacological properties. This compound has been found to exhibit a wide range of biological activities, including antipsychotic, analgesic, and anti-inflammatory effects. In
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-1(2H)-quinolinylacetyl)-4-piperidinecarboxamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit antipsychotic effects in animal models of schizophrenia and has been suggested as a potential treatment for this disorder. This compound has also been found to have analgesic effects in animal models of pain and has been suggested as a potential treatment for chronic pain. Additionally, this compound has been shown to have anti-inflammatory effects and has been suggested as a potential treatment for inflammatory disorders.
Mecanismo De Acción
The exact mechanism of action of 1-(3,4-dihydro-1(2H)-quinolinylacetyl)-4-piperidinecarboxamide is not fully understood, but it is thought to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. This dual mechanism of action may contribute to its antipsychotic effects. Additionally, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic effects. Additionally, this compound has been found to decrease the levels of inflammatory cytokines such as TNF-alpha and IL-6, which may contribute to its anti-inflammatory effects. This compound has also been found to increase the levels of acetylcholine in the brain, which may contribute to its analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,4-dihydro-1(2H)-quinolinylacetyl)-4-piperidinecarboxamide in lab experiments is its well-characterized pharmacological profile. This compound has been extensively studied for its pharmacological properties, making it a reliable tool for investigating the mechanisms of action of other compounds. Additionally, this compound has been found to be relatively safe and well-tolerated in animal models, making it suitable for use in preclinical studies. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other antipsychotic and analgesic drugs. This may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several future directions for research on 1-(3,4-dihydro-1(2H)-quinolinylacetyl)-4-piperidinecarboxamide. One area of interest is the development of more potent analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications. Finally, more studies are needed to investigate the safety and efficacy of this compound in human subjects.
Propiedades
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c18-17(22)14-7-10-19(11-8-14)16(21)12-20-9-3-5-13-4-1-2-6-15(13)20/h1-2,4,6,14H,3,5,7-12H2,(H2,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVABUMKGVYCADC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}-4-phenylpiperazine](/img/structure/B4708880.png)

![N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B4708901.png)

![3-[(2,6-difluorobenzyl)thio]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4708913.png)
![3-(1-azepanylcarbonyl)-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4708922.png)
![2-chloro-6-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycylglycinate](/img/structure/B4708930.png)
![N-(2-bromophenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4708943.png)

![N-4-morpholinyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4708968.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B4708973.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B4708977.png)
![N-(4-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4708983.png)
![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B4708991.png)